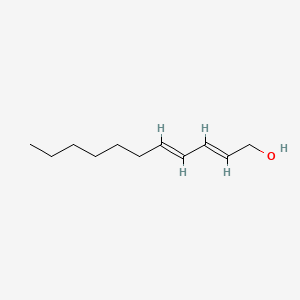

2,4-Undecadien-1-ol

Description

Properties

CAS No. |

59376-58-8 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(2Z,4Z)-undeca-2,4-dien-1-ol |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-10,12H,2-6,11H2,1H3/b8-7-,10-9- |

InChI Key |

FVKXLSPKNRZPJK-QRLRYFCNSA-N |

Isomeric SMILES |

CCCCCC/C=C\C=C/CO |

Canonical SMILES |

CCCCCCC=CC=CCO |

Other CAS No. |

59376-58-8 |

Origin of Product |

United States |

Occurrence and Natural Distribution of 2,4 Undecadien 1 Ol

Identification in Botanical Matrices

The presence of 2,4-Undecadien-1-ol has been identified in the essential oils of several plants and contributes to the aroma of various food products.

This compound has been noted as a component in the essential oils of certain plants, often as a result of synergistic interactions or as a constituent of specific citrus oils.

A study on the combined essential oils of Citrus hystrix (Kaffir lime) and Cymbopogon citratus (lemongrass) revealed the formation of new chemical components. msptm.org When the essential oils of these two plants were mixed in a 1:1 ratio, Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified the presence of this compound, which was not detected in the individual oils of either plant. msptm.orgresearchgate.net This suggests a synergistic or antagonistic interaction between the chemical constituents of the two essential oils, leading to the creation of this new compound. msptm.org While described as an aromatic agent, the full significance of this compound in the medical field has not been extensively reported. msptm.orgresearchgate.net

Table 1: Chemical Components in Essential Oils of Citrus hystrix, Cymbopogon citratus, and their Combination

| Chemical Composition | Citrus hystrix | Cymbopogon citratus | Combination (1:1) |

| α-myrcene | ✓ | ||

| linalool | ✓ | ✓ | ✓ |

| α-pinene | ✓ | ✓ | ✓ |

| citronellal | ✓ | ✓ | ✓ |

| neral | ✓ | ✓ | ✓ |

| citronellol | ✓ | ||

| eucalyptol | ✓ | ||

| camphene | ✓ | ✓ | |

| This compound | ✓ | ||

| 1,7-nonadien-4-ol,4,8-dimethyl- | ✓ |

Source: Adapted from Acaricidal activity of the essential oils from Citrus hystrix (Rutaceae) and Cymbopogon citratus (Poaceae) on the cattle tick Rhipicephalus (Boophilus) microplus larvae (Acari - MSPTM). msptm.org

The volatile organic compounds (VOCs) of Citrus sinensis 'hongjiang' have been analyzed, revealing a complex profile of aldehydes, alcohols, alkenes, ketones, and esters. mdpi.com While this compound itself was not explicitly listed among the detected compounds in this particular study, a related compound, 2,4-dodecadienal, was identified in one of the sample groups. mdpi.com Research on other citrus varieties has identified a wide array of volatile compounds, with profiles varying based on the specific variety and cultivation methods. mdpi.commdpi.com

Presence in Plant Essential Oil Constituents

Characterization in Synergistic Essential Oil Blends (e.g., Citrus hystrix and Cymbopogon citratus synergy)

Detection in Biological and Ecological Systems

Beyond the plant kingdom, this compound has been identified in the context of biological decomposition processes.

Research into the volatile organic compounds (VOCs) released during human decomposition has identified this compound as one of the many compounds present in the headspace of decomposing remains. uts.edu.au The study of these VOCs is crucial for training cadaver-detection dogs and for developing instrumental methods for locating human remains. uts.edu.au The cadaveric volatilome is complex and includes a wide range of chemical classes, with the specific profile of compounds changing over the course of decomposition. uliege.be

Occurrence in Lipid Oxidation Products within Biological Tissues

This compound has been identified as a volatile alcohol that forms during the processing of foods rich in unsaturated fats, particularly through lipid oxidation. The formation of this and other volatile alcohols is primarily due to the free-radical chain reactions that unsaturated fatty acids undergo when subjected to heat and oxygen.

During the oxidation of lipids, hydroperoxides are formed as primary products. These unstable intermediates can then rearrange to form various secondary oxidation products, including alcohols (lipid hydroxyls), ketones, and aldehydes. researchgate.net Specifically, alcohols like this compound are produced through mechanisms such as the isomerization of hydroxyl groups or substitution reactions. researchgate.net

Research has detected this compound among the volatile alcohols in fried foods. researchgate.net The precursors for C11 compounds like this compound are polyunsaturated fatty acids, with linoleic acid being a key substrate. The degradation of linoleic acid is known to produce various C10 and C11 intermediates that can lead to the formation of this alcohol. nkust.edu.twbiorxiv.orgoup.com While direct evidence in various biological tissues is specific, the presence of the related aldehyde, 2,4-undecadienal (B79447), in heated beef, chicken, and roasted peanuts suggests that this compound may also be present in these matrices as a result of the thermal degradation of lipids. thegoodscentscompany.com It has also been identified in extracts of Laurus nobilis (bay leaf). iosrjournals.org

Table 1: Occurrence of this compound and Related Compounds in Biological Tissues

| Compound | Matrix | Condition |

|---|---|---|

| This compound | Fried Foods | Heating/Frying |

| This compound | Laurus nobilis (Bay Leaf) | Extract |

| 2,4-Undecadienal (related aldehyde) | Heated Beef | Cooking |

| 2,4-Undecadienal (related aldehyde) | Chicken | Cooking |

| 2,4-Undecadienal (related aldehyde) | Roasted Peanuts | Roasting |

Analysis of Stereoisomeric Mixtures and Their Natural Abundance

This compound possesses two double bonds, which can exist in different geometric configurations (cis/Z or trans/E), leading to the possibility of four different stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).

Commercially, this compound is typically supplied as a mixture of these stereoisomers. avantorsciences.comlabproinc.comscbt.com The analysis of this compound, as indicated by chemical suppliers, is commonly performed using Gas Chromatography (GC), which separates volatile compounds. labproinc.com These analyses usually confirm the purity of the isomeric mixture rather than quantifying the individual stereoisomers. avantorsciences.com Detailed analytical methods for the specific separation and identification of each of the four stereoisomers of this compound are not widely published in scientific literature.

There is conflicting information regarding the natural abundance of its stereoisomers. One database of scents and flavors explicitly states that the (2Z,4Z)-undeca-2,4-dien-1-ol isomer is "not found in nature". thegoodscentscompany.com However, the compound, without specification of the isomeric form, has been identified in extracts from the leaves of Laurus nobilis. iosrjournals.org This suggests a natural origin for at least one of its isomers, though comprehensive data on the natural distribution and abundance of the specific stereoisomeric forms in various biological tissues remains limited.

Table 2: Analytical and Supply Information for this compound

| Parameter | Description |

|---|---|

| Common Form | Mixture of stereoisomers |

| Standard Analytical Method | Gas Chromatography (GC) |

| Purity Specification | Typically >95.0% (as a mixture of stereoisomers) avantorsciences.com |

| Natural Occurrence of (2Z,4Z) isomer | Reported as not found in nature thegoodscentscompany.com |

| Identified Natural Source (isomer unspecified) | Laurus nobilis (Bay Leaf) iosrjournals.org |

Biosynthetic and Degradative Pathways of 2,4 Undecadien 1 Ol

Enzymatic Formation Mechanisms

The enzymatic production of 2,4-Undecadien-1-ol is primarily a result of lipid oxidation, a complex series of reactions involving several enzymes and reactive chemical species.

Investigation of Lipid Oxidation Pathways and Precursors

The generation of this compound and other volatile compounds stems from the degradation of unsaturated fatty acids. utl.ptmdpi.comcabidigitallibrary.org This degradation can be initiated through various mechanisms, leading to a cascade of chemical changes.

The autoxidation of unsaturated fatty acids is a primary pathway for their degradation and proceeds via a free-radical chain reaction. utl.ptmdpi.com This process is typically described in three stages: initiation, propagation, and termination. utl.ptew-nutrition.com

Initiation: This first step involves the formation of a fatty acid radical. This can be triggered by factors such as light, heat, or the presence of metal ions. utl.pt A hydrogen atom is abstracted from a carbon atom adjacent to a double bond in the unsaturated fatty acid chain, creating an alkyl radical. mdpi.com

Propagation: The newly formed alkyl radical rapidly reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule, creating a lipid hydroperoxide and a new alkyl radical, thus propagating the chain reaction. mdpi.commdpi.com

Termination: The chain reaction is terminated when two radical species react with each other to form a stable, non-radical product. utl.pt

The lipid hydroperoxides formed during the propagation phase are unstable and decompose into a variety of smaller, volatile compounds, including aldehydes, ketones, and alcohols like this compound. mdpi.comresearchgate.net These secondary oxidation products are often responsible for the off-flavors and aromas associated with lipid oxidation. utl.ptmdpi.com

In biological systems, the oxidation of unsaturated fatty acids is often catalyzed by specific enzymes. The lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway is a key enzymatic route for the generation of volatile compounds from lipids. uef.fi

Lipoxygenase (LOX): LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids that contain a (1Z, 4Z)-pentadiene system, such as linoleic and linolenic acids. mdpi.com This reaction introduces a hydroperoxide group at specific positions on the fatty acid chain, typically at carbon 9 or 13, to form hydroperoxy-octadecadienoic acids (HPODs). researchgate.net

Hydroperoxide Lyase (HPL): The hydroperoxides generated by LOX are then cleaved by HPL. researchgate.net HPL is a cytochrome P450 enzyme that breaks the carbon-carbon bond adjacent to the hydroperoxide group. mdpi.com This cleavage results in the formation of short-chain aldehydes and oxo-acids. For instance, the cleavage of 13-hydroperoxides yields C6 aldehydes, while the cleavage of 9-hydroperoxides produces C9 aldehydes.

These resulting aldehydes can be further modified by other enzymes, such as isomerases and alcohol dehydrogenases, to produce a wider array of volatile compounds, including unsaturated alcohols. researchgate.net

Role of Free Radical Chain Reactions in Unsaturated Fatty Acid Degradation

Proposed Enzymatic Routes for Alcohol Formation (e.g., isomerization, substitution reactions)

The formation of alcohols from the initial products of fatty acid degradation involves further enzymatic transformations. Research suggests that alcohols can be produced through the isomerization of hydroxyl groups or by substitution reactions. researchgate.net For example, lower aliphatic alcohols can be formed by the reduction of corresponding aldehydes, which are primary products of the lipoxygenase pathway. ppm.edu.pl The conversion of aldehydes to alcohols is often catalyzed by alcohol dehydrogenase enzymes. researchgate.net Additionally, isomerization reactions can shift the position of double bonds within the carbon chain of the fatty acid or its derivatives, which can influence the final structure of the resulting alcohol. acs.orgrsc.org

Microbial Biotransformation and Conversion Studies

Microorganisms play a significant role in the transformation of compounds, including the formation of this compound, during fermentation processes.

Impact of Fermentation Processes (e.g., Saccharomyces cerevisiae, Acinetobacter species)

Fermentation with specific microorganisms can significantly alter the volatile profile of a substrate, leading to the formation or reduction of certain compounds.

Saccharomyces cerevisiae : Studies on the fermentation of various food products, such as Saccharina japonica (kelp), have shown that Saccharomyces cerevisiae can effectively reduce the concentration of undesirable fishy odor compounds, including hexanal (B45976) and trans-2,4-decadienal. nih.govresearchgate.net While these studies focused on the removal of off-flavors, the metabolic activity of yeast can also lead to the production of other volatile compounds, contributing to a more desirable aroma profile with fruity and sweet notes. nih.govresearchgate.net The specific impact on this compound was not detailed in the provided context, but the general ability of S. cerevisiae to transform lipid-derived aldehydes is well-documented. mdpi.com In some mixed fermentations, the presence of Saccharomyces cerevisiae has been shown to downregulate the production of related compounds like 5,9-undecadien-2-ol. mdpi.com

Acinetobacter species : Acinetobacter is a genus of bacteria that has been identified in various environments, including fermenting food products. frontiersin.orgresearchgate.net Certain species of Acinetobacter are known to be involved in the production of various volatile compounds. frontiersin.org For instance, in the ripening of mutton sausage, Acinetobacter was associated with the production of alcohols like heptanol, nonanol, and undecanol. frontiersin.org Research on Acinetobacter baumannii has identified its involvement in the synthesis of 1,3-diaminopropane, indicating its metabolic capability to transform amino acids, a process that can be linked to the formation of flavor compounds. nih.gov While a direct link to this compound production is not explicitly stated, the metabolic potential of Acinetobacter to modify organic molecules suggests it could play a role in its formation or degradation in complex microbial ecosystems.

Table 1: Key Enzymes in the Biosynthesis of this compound Precursors

| Enzyme | Function | Pathway |

| Lipoxygenase (LOX) | Catalyzes the addition of molecular oxygen to polyunsaturated fatty acids. mdpi.com | Lipid Oxidation |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides into smaller aldehydes and oxo-acids. researchgate.net | Lipid Oxidation |

| Alcohol Dehydrogenase | Reduces aldehydes to their corresponding alcohols. researchgate.net | Volatile Compound Formation |

Table 2: Microorganisms Involved in the Biotransformation of Related Volatile Compounds

| Microorganism | Process | Effect on Volatile Compounds |

| Saccharomyces cerevisiae | Fermentation | Reduces levels of some aldehydes (e.g., hexanal, trans-2,4-decadienal); can produce fruity and sweet notes. nih.govresearchgate.net |

| Acinetobacter species | Fermentation/Ripening | Associated with the production of various alcohols (e.g., heptanol, nonanol, undecanol). frontiersin.org |

Metabolomic Approaches to Elucidate Microbial Influence on Compound Content

Metabolomics, particularly techniques involving gas chromatography-mass spectrometry (GC-MS), has become an indispensable tool for understanding the complex interplay between microbial communities and the production or degradation of volatile organic compounds (VOCs) like this compound. These approaches allow for the comprehensive profiling of metabolites in a biological system, providing insights into how specific microorganisms or fermentation processes alter the chemical landscape of a substrate.

In the context of food science and microbial biotechnology, spontaneous or controlled fermentation is known to significantly modify the flavor and aroma profiles of products, which is a direct consequence of microbial metabolism. preprints.orgmdpi.com The production of alcohols, esters, acids, and ketones from precursors like fatty acids and amino acids is a hallmark of microbial activity. mdpi.com Untargeted metabolomics can reveal these transformations by comparing the metabolite profiles of fermented and unfermented materials. nih.govpan.olsztyn.pl

A study on the spontaneous fermentation of Jerusalem artichoke juice provides a clear example of this methodology. Using GC-MS, researchers tracked changes in volatile compounds as the microbial community shifted from environmental bacteria to fermentation-associated yeasts and bacteria, such as Lactobacillus, Pediococcus, and Pichia. preprints.orgmdpi.com While this specific study did not report this compound, it demonstrated significant increases in the concentrations of other related alcohols and aldehydes post-fermentation. This highlights how microbial enzymatic activities, such as the reduction of aldehydes to alcohols, contribute to the final aroma profile. preprints.orgmdpi.com

More directly, a metabolomic analysis of Munage grape base-wine fermentation using a mixed culture of Torulaspora delbrueckii and Saccharomyces cerevisiae showed a significant effect on the final VOC profile. In this case, the production of a structurally similar compound, (E)-5,9-undecadien-2-ol, 6,10-dimethyl-, was noted to be downregulated after the mixed fermentation process. mdpi.com This finding explicitly demonstrates that specific yeast combinations can decrease the concentration of certain unsaturated alcohols, likely through enzymatic conversion to other compounds.

Similarly, in the fermentation of sour meat, a traditional fermented product, GC-MS-based metabolomics correlated the dominance of Lactobacillus with the production of key VOCs, including the unsaturated alcohol 1-octen-3-ol. researchgate.net This correlation underscores the role of specific bacterial genera in generating flavor-active alcohols from precursors present in the meat. The general pathways involve the metabolism of carbohydrates, lipids, and amino acids to produce a diverse array of volatile compounds. mdpi.com

These metabolomic studies are crucial for understanding and controlling the levels of specific compounds like this compound in fermented products. By identifying the microorganisms and metabolic pathways responsible for their formation or degradation, it is possible to select starter cultures or modify fermentation conditions to achieve a desired flavor and aroma profile.

Table 1: Example of Changes in Volatile Compound Classes During Spontaneous Fermentation of Jerusalem Artichoke Juice This table illustrates the general impact of microbial fermentation on volatile compound profiles as identified through GC-MS metabolomics. Data adapted from a study on Jerusalem artichoke juice fermentation. mdpi.com

| Compound Class | Concentration Before Fermentation (μg/L) | Concentration After Fermentation (μg/L) | Fold Change |

| Alcohols | 105.45 | 1185.65 | +11.24 |

| Aldehydes | 45.88 | 212.98 | +4.64 |

| Ketones | 412.04 | 609.52 | +1.48 |

| Acids | 24.21 | 122.31 | +5.05 |

| Esters | 18.79 | 1069.94 | +56.94 |

Environmental and Biotic Degradation Pathways

The compound this compound is considered to be readily biodegradable in the environment. industrialchemicals.gov.au Its degradation is primarily driven by microbial activity, a common fate for long-chain aliphatic alcohols. industrialchemicals.gov.aueuropa.eu Both aerobic and anaerobic degradation processes are possible for such compounds. europa.eujuniperpublishers.com

The principal biotic degradation pathway for aliphatic alcohols in aerobic environments involves a series of oxidative steps mediated by microbial enzymes. researchgate.netfrontiersin.org The initial step is the oxidation of the primary alcohol to its corresponding aldehyde, 2,4-undecadienal (B79447). This reaction is typically catalyzed by alcohol dehydrogenases (ADH). frontiersin.org Subsequently, the aldehyde is further oxidized to a carboxylic acid, 2,4-undecadienoic acid, by aldehyde dehydrogenases. This resulting unsaturated fatty acid can then enter the β-oxidation pathway, where it is broken down into smaller units (acetyl-CoA) that can be assimilated into central metabolism by microorganisms. utoronto.ca

Certain enzymes show broad substrate specificity that includes unsaturated alcohols. For instance, the Rieske nonheme mononuclear iron oxygenase MdpJ, found in bacteria like Aquincola tertiaricarbonis, is capable of both hydroxylating and desaturating short-chain alcohols. nih.gov Such enzymes could potentially act on longer-chain unsaturated alcohols as well. The degradation of unsaturated alcohols is an important process in various microbial metabolic contexts, from the spoilage of food products to the bioremediation of pollutants. mdpi.com

In addition to biotic processes, abiotic degradation can contribute to the environmental fate of this compound. As an alkenol (an alcohol containing double bonds), it may be susceptible to photodegradation in the sunlit photic zone of aquatic environments. researchgate.net This process can be mediated by reactions with photochemically produced reactive species like singlet oxygen. researchgate.net However, for readily biodegradable substances, microbial degradation is often the more rapid and dominant process. juniperpublishers.com Due to its low water solubility and volatility, if released into the environment, this compound is not expected to be mobile in soil and persistence is considered unlikely. thermofisher.com

Table 2: Key Enzymes and Reactions in the Proposed Biotic Degradation of this compound

| Step | Substrate | Enzyme Class (Example) | Product |

| 1 | This compound | Alcohol Dehydrogenase (ADH) | 2,4-Undecadienal |

| 2 | 2,4-Undecadienal | Aldehyde Dehydrogenase (ALDH) | 2,4-Undecadienoic acid |

| 3 | 2,4-Undecadienoic acid | Acyl-CoA Synthetase | 2,4-Undecadienoyl-CoA |

| 4 | 2,4-Undecadienoyl-CoA | Enzymes of β-Oxidation Pathway | Acetyl-CoA + Shorter Acyl-CoA |

Advanced Analytical Characterization of 2,4 Undecadien 1 Ol

Chromatographic and Mass Spectrometric Methodologies

Chromatographic separation coupled with mass spectrometric detection stands as a cornerstone for the analysis of 2,4-Undecadien-1-ol. These techniques provide both qualitative and quantitative data essential for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitation

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the identification and quantification of this compound. In this method, the volatile compound is separated from other components in a sample based on its boiling point and interaction with a capillary column. Following separation, it is ionized and fragmented, and the resulting mass spectrum, a unique molecular fingerprint, is used for identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. mdpi.comnist.gov

For instance, this compound has been identified in the volatile profiles of various natural products. In a study on spiny coriander (Eryngium foetidum), GC-MS analysis of headspace volatiles identified this compound, among other compounds. scispace.com Similarly, it was detected in modified orange oil samples, highlighting its presence in citrus-related products. nih.gov The technique is also adept for quantitative analysis, which can be performed by creating a calibration curve with standards of known concentrations.

The typical GC-MS setup for analyzing volatile compounds like this compound often employs a capillary column such as a DB-5MS. The oven temperature is programmed to ramp up, ensuring the separation of a wide range of volatile compounds. jst.go.jprsc.org The mass spectrometer is operated in electron impact (EI) mode to generate characteristic fragmentation patterns. epa.gov

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 40°C, ramped to 250°C |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-Resolution Chromatographic Techniques for Complex Matrices

For analyzing this compound in highly complex samples, advanced high-resolution chromatographic techniques are employed. These methods enhance separation efficiency and sensitivity, allowing for the detection of trace compounds.

Multidimensional Gas Chromatography-Mass Spectrometry/Olfactometry (MDGC-MS/O) combines two gas chromatographs with different column selectivities. This "heart-cutting" technique allows specific portions of the eluent from the first column to be transferred to a second, different column for further separation. This enhances resolution and is particularly useful for separating co-eluting compounds in intricate mixtures. When coupled with an olfactometry port, it allows for the simultaneous chemical identification and sensory evaluation of odor-active compounds. frontiersin.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers even greater resolving power. In GCxGC, the entire sample is subjected to two independent separation stages, creating a two-dimensional chromatogram. This technique, often paired with a time-of-flight mass spectrometer (TOF-MS), can separate thousands of compounds in a single analysis, making it ideal for untargeted fingerprinting of volatile profiles in complex samples like extra virgin olive oil. acs.org The high data acquisition speed of TOF-MS is essential to capture the narrow peaks generated by GCxGC. wjgnet.com

Olfactometric Detection and Sensory Profiling

Understanding the sensory impact of this compound requires techniques that link its chemical presence to its perceived odor.

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Characterization

Gas chromatography-olfactometry (GC-O) is a pivotal technique for identifying which volatile compounds in a mixture are responsible for its aroma. mdpi.combibliotekanauki.pl As compounds elute from the GC column, the effluent is split between a mass spectrometer for identification and a sniffing port where a trained panelist assesses the odor. mdpi.com This allows for the direct correlation of a specific chemical with its perceived scent. mdpi.com

This compound has been described as having a "mild, fatty odor". perfumerflavorist.comresearchgate.netresearchgate.netthegoodscentscompany.com GC-O analysis is instrumental in confirming such odor characteristics in the context of a complex food or fragrance matrix. The intensity of the perceived odor can be recorded over time, providing a sensory profile of the eluting compounds. mdpi.com

Determination of Odor Activity Values (OAVs) in Sensory Evaluation

The determination of OAVs for this compound in a given matrix requires accurate quantitation of the compound (via GC-MS) and knowledge of its odor threshold. nih.gov This value is crucial in sensory science for understanding which of the many volatile compounds present are actually perceived and contribute to the characteristic scent. nih.govmdpi.com

Extraction and Sample Preparation Techniques for Volatile Compounds

The effective extraction and preparation of samples are critical prerequisites for the successful analysis of volatile compounds like this compound. The chosen method depends on the sample matrix and the target analytes.

A common and solvent-free technique is Headspace Solid-Phase Microextraction (HS-SPME) . jst.go.jpbibliotekanauki.pl In this method, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above a sample. jst.go.jp Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis. jst.go.jppan.olsztyn.pl The choice of fiber coating is crucial and depends on the polarity and volatility of the target compounds; DVB/CAR/PDMS fibers are often used for a broad range of volatiles. nih.gov

Another widely used method is Simultaneous Distillation-Extraction (SDE) . This technique is particularly effective for extracting volatile and semi-volatile compounds from aqueous samples. The sample is boiled, and the resulting steam is passed through a solvent in which the volatile compounds are soluble. The solvent is continuously boiled and condensed, creating a closed loop that efficiently extracts the compounds. SDE is often used in the analysis of flavor compounds in cooked foods. researchgate.netjfda-online.com

Other conventional methods include hydrodistillation and Soxhlet extraction , which are standard techniques for isolating essential oils and lipophilic compounds, respectively. mdpi.com

Table 2: Common Extraction Techniques for Volatile Compounds

| Technique | Principle | Typical Application |

|---|---|---|

| HS-SPME | Adsorption of headspace volatiles onto a coated fiber. | Analysis of aroma compounds in food, beverages, and biological samples. jst.go.jprsc.orgbibliotekanauki.pl |

| SDE | Simultaneous steam distillation of the sample and solvent extraction of the distillate. | Extraction of flavor compounds from cooked meats and other food products. researchgate.netjfda-online.com |

| Hydrodistillation | Extraction of volatile compounds by co-distillation with water. | Isolation of essential oils from plant materials. mdpi.com |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Extraction of lipophilic compounds from solid matrices. mdpi.com |

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely employed for the extraction of volatile and semi-volatile organic compounds from various matrices. nih.gov The method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, including this compound, partition between the sample matrix, the headspace, and the fiber coating. After equilibrium, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and the sample matrix composition. researchgate.net For the analysis of compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its ability to adsorb a wide range of analytes. sld.cu

In a study on volatile compounds from Phytophthora species, HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) was utilized to identify a range of VOCs. nih.gov While not the primary focus, this type of analysis is capable of detecting C11 alcohols like this compound. The technique's non-destructive nature and minimal sample preparation requirements make it ideal for profiling the volatile metabolome of biological systems. nih.gov

Table 1: Key Parameters in HS-SPME Analysis of Volatile Compounds

| Parameter | Description | Typical Conditions for Volatiles |

| Fiber Coating | The stationary phase on the SPME fiber that extracts analytes. | DVB/CAR/PDMS, PDMS, PA |

| Extraction Temperature | Affects the vapor pressure of analytes and their partitioning onto the fiber. | 40-60°C |

| Extraction Time | The duration the fiber is exposed to the headspace to reach equilibrium. | 30-60 minutes |

| Sample Matrix | The composition of the sample can influence the release of volatiles. | Addition of salt (e.g., NaCl) to increase ionic strength and promote volatilization. |

| Desorption Temperature | The temperature at which analytes are thermally desorbed from the fiber in the GC inlet. | 240-250°C |

This table presents typical parameter ranges for HS-SPME analysis of volatile compounds and is not specific to this compound.

Simultaneous Distillation-Extraction (SDE)

Simultaneous distillation-extraction (SDE) is a classic and powerful technique for the isolation of volatile and semi-volatile compounds from complex aqueous and solid matrices. walshmedicalmedia.com This method combines steam distillation and solvent extraction into a single continuous process, allowing for efficient recovery of analytes. up.pt The sample is heated in a flask with water, and the resulting steam carries the volatile compounds into a condenser. Simultaneously, a low-boiling point, water-immiscible organic solvent is vaporized, condensed, and flows through the aqueous distillate, continuously extracting the target compounds. walshmedicalmedia.com

SDE is particularly advantageous for extracting aroma compounds and essential oils from plant materials and food products. up.pt The choice of solvent is critical and depends on the polarity and volatility of the target analytes. For a compound like this compound, a non-polar solvent such as pentane (B18724) or a slightly more polar solvent like dichloromethane (B109758) might be employed. up.pt

The technique is considered superior to simple distillation or solvent extraction for many applications due to its efficiency and the concentration of the extracted analytes. up.pt However, a potential drawback is the risk of artifact formation due to the prolonged heating of the sample.

Complementary Spectroscopic Techniques (e.g., Fourier-transform infrared spectroscopy for general profiling)

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for the general profiling and characterization of organic compounds. While not typically used for the trace analysis of individual volatile compounds in a complex mixture, it provides crucial information about the functional groups present in a sample. frontiersin.org For a pure or concentrated sample of this compound, an FTIR spectrum would reveal characteristic absorption bands.

The FTIR spectrum of this compound would be expected to show:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the alkyl chain.

Characteristic peaks in the 1600-1680 cm⁻¹ region associated with C=C stretching vibrations of the conjugated diene system.

A peak around 985 cm⁻¹ indicative of the out-of-plane C-H bending of the trans double bonds.

A C-O stretching vibration in the 1000-1260 cm⁻¹ range.

FTIR is often used in conjunction with other analytical techniques. For example, after isolation of a compound by a technique like SDE, FTIR can be used to confirm the presence of expected functional groups, thus providing complementary information to the mass spectrometry data obtained from GC-MS. core.ac.ukakjournals.com

Chemometric and Bioinformatic Approaches for Volatile Compound Analysis

The analysis of volatile compounds, especially from biological samples, often generates large and complex datasets. Chemometric and bioinformatic approaches are essential for extracting meaningful information from this data. nih.gov Techniques such as principal component analysis (PCA) and hierarchical cluster analysis (HCA) are used to identify patterns and relationships between samples based on their volatile profiles.

For instance, in studies analyzing the volatile emissions from different organisms or under different conditions, chemometrics can help to distinguish between groups and identify the specific compounds that are responsible for the observed differences. nih.gov This is particularly relevant in metabolomics studies where the goal is to find biomarkers or understand metabolic pathways.

When analyzing data that may include this compound, these statistical methods can help to correlate its presence or abundance with specific sample characteristics. Bioinformatic tools can then be used to link the identified volatile compounds to known metabolic pathways, providing insights into their biochemical origin.

Biological and Ecological Significance of 2,4 Undecadien 1 Ol

Biological and Ecological Significance

The ecological footprint of 2,4-undecadien-1-ol is most evident in its mediation of interactions between insects and plants, as well as its potential to influence animal behavior through chemical signaling.

Contribution to Insect-Plant Dynamics

Volatile organic compounds are crucial in the intricate relationships between insects and plants. While the specific role of this compound is not yet fully understood, it has been identified as a component of plant-derived essential oils with demonstrated acaricidal (mite-killing) properties. For instance, a study on the essential oils of Citrus hystrix and Cymbopogon citratus revealed the presence of this compound in a combined formulation. researchgate.netmsptm.org This formulation exhibited acaricidal effects against the cattle tick Rhipicephalus (Boophilus) microplus. researchgate.netmsptm.org The compound has also been detected in orange oil (Citrus sinensis L.), a substance known for its larvicidal activity against various insects. nih.gov

The presence of this compound in the volatile profiles of certain yeasts, which are often associated with plants and insects, further points to its potential role in these complex interactions. diva-portal.orgasm.org Yeasts can produce a wide array of volatile compounds that attract or repel insects, influencing their feeding and oviposition behaviors. diva-portal.orgasm.org

Potential as a Chemo-attractive or Repellent Agent

The chemical structure and volatility of this compound suggest its potential to act as a semiochemical—a chemical substance that carries a message for an organism. In the broader context of volatile compounds, it is plausible that this compound could function as either a chemo-attractant or a repellent, depending on the receiving organism and the ecological context. Research has shown that a variety of volatile compounds, including those structurally similar to this compound, play roles in attracting mosquitoes to hosts and in mediating predator-prey interactions. doc.govt.nzdss.go.th Further research is needed to specifically determine the chemo-attractive or repellent properties of this compound for different insect species.

Impact on Sensory Perception and Flavor Science

Characterization of its Aromatic Contribution

The primary odor characteristic of this compound is described as fatty. thegoodscentscompany.com More specifically, it is noted for a mild, fatty odor. thegoodscentscompany.com Its corresponding aldehyde, 2,4-undecadienal (B79447), possesses a more complex aroma profile, often characterized as buttery, baked-fruit, and spicy. ulprospector.comthegoodscentscompany.com It is also described as having a green, fatty, and aldehydic character with notes of chicken. thegoodscentscompany.com

Influence on Overall Aroma Attributes in Food Systems

The fatty and complex aromatic notes of this compound and its aldehyde counterpart allow them to influence the flavor of various food products. 2,4-Undecadienal is particularly useful in creating savory flavors, such as chicken fat, and can also contribute to the aroma of nuts, especially hazelnut. ulprospector.comthegoodscentscompany.comthegoodscentscompany.com At lower concentrations, it can enhance the flavor profiles of melon, cucumber, and citrus. ulprospector.comthegoodscentscompany.comthegoodscentscompany.com The presence of such compounds in the volatile emissions of yeasts also suggests a potential indirect contribution to the flavor of fermented foods and beverages. asm.orgasm.org

Forensic Science Applications: Analysis of Decomposition Volatile Profiles

The study of volatile organic compounds released during decomposition is a critical area of forensic science, aiding in the location of human remains. Research has identified this compound as one of the many volatile compounds present in the headspace of decomposing human remains. uts.edu.au The identification of such compounds is vital for the development of training aids for cadaver-detection dogs and for the refinement of analytical techniques used in forensic investigations. uts.edu.aunih.govk9handleracademy.com

| Application Area | Specific Role of this compound | Key Findings | References |

| Insect-Plant Dynamics | Component of essential oils with acaricidal activity. | Identified in a mixture of Citrus hystrix and Cymbopogon citratus essential oils that was effective against cattle ticks. | researchgate.netmsptm.org |

| Sensory Perception | Contributes a fatty odor profile. | Described as having a mild, fatty odor. The related aldehyde has buttery, spicy, and fruity notes. | thegoodscentscompany.comulprospector.comthegoodscentscompany.com |

| Flavor Science | Influences the aroma of food systems. | The related aldehyde is used in fatty nut flavors, particularly hazelnut, and in melon, cucumber, and citrus at low levels. | ulprospector.comthegoodscentscompany.comthegoodscentscompany.com |

| Forensic Science | A volatile compound in decomposition odor. | Detected in the headspace of decomposing human remains, contributing to the overall scent profile used by cadaver dogs. | uts.edu.au |

Chemical Synthesis and Derivatization Strategies for 2,4 Undecadien 1 Ol

Stereoselective Synthetic Methodologies for Isomer Control

Achieving control over the stereochemistry of the C2 and C4 double bonds is paramount in synthesizing specific isomers of 2,4-undecadien-1-ol, such as the (2E,4E) and (2E,4Z) forms. The choice of reaction pathway directly influences the isomeric purity of the final product.

Key strategies for stereocontrol include olefination reactions, which are fundamental in creating carbon-carbon double bonds with defined geometry. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools in this context. For instance, the HWE reaction using phosphonate (B1237965) ylides typically favors the formation of (E)-alkenes, making it suitable for synthesizing the (2E) double bond.

Another significant method is the Julia-Kocienski olefination, which involves the reaction of a metallated 1-phenyl-1H-tetrazol-5-yl sulfone with an aldehyde. organic-chemistry.org This reaction is known for producing trans-disubstituted alkenes with high stereoselectivity, particularly when specific bases like potassium or sodium hexamethyldisilazide are used in solvents such as 1,2-dimethoxyethane. organic-chemistry.org By carefully selecting the aldehyde and sulfone precursors, this method can be adapted to construct the C4-C5 double bond with a trans (E) configuration.

For the synthesis of Z-isomers, modifications to these standard procedures are necessary. In some cases, Z-selective Wittig reagents can be employed. Isomerization techniques can also be applied post-synthesis. For example, methods exist for the Z-E isomerization of double bonds using catalysts like benzenethiol, which can be used to enrich the proportion of the more stable E,E-isomer from a mixture. researchgate.net

Table 1: Comparison of Stereoselective Synthetic Methods This table is interactive. Users can sort and filter the data.

| Method | Target Isomer | Key Reagents/Catalysts | Key Characteristics |

|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) Olefination | (2E,4E) or (2E,4Z) | Phosphonate ester, base (e.g., NaH), aldehyde | Generally provides high E-selectivity for the newly formed double bond. |

| Julia-Kocienski Olefination | (2E,4E) | 1-Phenyl-1H-tetrazol-5-yl sulfone, KHMDS/NaHMDS, aldehyde | Excellent for forming trans- (E)-double bonds with high stereoselectivity. organic-chemistry.org |

| Wittig Reaction (Z-selective) | (2E,4Z) | Non-stabilized ylide (from phosphonium (B103445) salt + strong base) | Can provide access to Z-alkenes, though control can be challenging. |

| Isomerization | (2E,4E) | Benzenethiol catalyst | Used to convert Z/E mixtures to the more thermodynamically stable E,E isomer. researchgate.net |

Routes to Unsaturated Alcohol Synthesis (e.g., reduction of ketones, aldol (B89426) condensation pathways)

Beyond stereospecific olefinations, general synthetic routes provide access to the this compound skeleton. These methods often create the corresponding aldehyde or ketone first, followed by reduction to the target alcohol.

Reduction of Carbonyl Compounds A straightforward route to this compound is the selective reduction of the corresponding aldehyde, 2,4-undecadienal (B79447). This transformation can be achieved using common reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for converting aldehydes and ketones to primary and secondary alcohols, respectively. chemguide.co.uk For the reduction of 2,4-undecadienal to this compound, a mild reducing agent like NaBH₄ is often preferred as it selectively reduces the carbonyl group without affecting the conjugated double bonds. mdpi.com This method is advantageous due to its simplicity and the high yields typically obtained.

Aldol Condensation Pathways The aldol condensation is a powerful carbon-carbon bond-forming reaction used to construct the backbone of larger molecules from smaller carbonyl compounds. magritek.comlibretexts.org To synthesize the undecadienal precursor, a mixed aldol condensation can be employed. For example, the reaction between heptanal (B48729) and crotonaldehyde (B89634) (but-2-enal) under basic or acidic conditions would form the C11 carbon skeleton. The initial β-hydroxy aldehyde product readily undergoes dehydration (condensation) upon heating to yield the conjugated α,β-unsaturated system. libretexts.orgyoutube.com The resulting 2,4-undecadienal can then be reduced to this compound as described above. The key challenge in aldol condensations is controlling self-condensation and achieving the desired regioselectivity, often by using an excess of one reactant or by choosing a ketone that can only act as the nucleophile. mnstate.edu

Table 2: General Synthetic Routes to this compound This table is interactive. Users can sort and filter the data.

| Route | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Reduction of Aldehyde | 2,4-Undecadienal | Reduction of carbonyl group (e.g., with NaBH₄) | High yield, simple procedure, selective for the carbonyl group. mdpi.com | Requires prior synthesis of the specific undecadienal isomer. |

| Aldol Condensation | Heptanal, Crotonaldehyde | C-C bond formation, dehydration, reduction | Builds carbon skeleton from simple precursors. magritek.com | Potential for side products, requires control over reaction conditions. youtube.commnstate.edu |

Development of Analogues and Derivatives for Specific Applications

The structural framework of this compound can be modified to create analogues and derivatives with tailored properties for various applications, such as in fragrance chemistry or as insect pheromones.

The synthesis of analogues often follows similar reaction pathways, such as the aldol condensation, but with different starting materials. nih.gov For example, by replacing heptanal with other aldehydes (e.g., isovaleraldehyde, phenylacetaldehyde), the terminal alkyl chain of this compound can be altered to produce a range of analogues. nih.gov These modifications can fine-tune the molecule's olfactory properties or biological activity.

Furthermore, the primary alcohol functional group in this compound is a key site for derivatization. Esterification is a common transformation. For instance, reacting the alcohol with an acyl chloride or anhydride, such as acetyl chloride, in the presence of a base would yield the corresponding acetate (B1210297) ester (2,4-undecadien-1-yl acetate). Such derivatives are common in nature; for example, E-5-decen-1-yl acetate is a known insect sex attractant, suggesting that derivatives of this compound could have applications in pest management. researchgate.net Other derivatives can be formed through reactions like etherification or oxidation to the corresponding aldehyde.

Industrial Synthesis and Scalability Considerations

Transitioning a synthetic route from the laboratory to an industrial scale introduces critical considerations regarding cost, safety, efficiency, and environmental impact. For this compound, a scalable synthesis must prioritize economical reagents and high-yield, robust reactions.

Reagent and Catalyst Choice: On an industrial scale, the cost of reagents is a major factor. For the reduction of the precursor aldehyde, sodium borohydride is often preferred over lithium aluminum hydride due to its lower cost, greater stability in protic solvents like ethanol, and easier handling. mdpi.com While more reactive, LiAlH₄ requires strictly anhydrous conditions and is more hazardous, increasing operational costs. chemguide.co.uk

Process Optimization: One-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are highly desirable for industrial applications. nih.gov This approach saves time, reduces solvent waste, and minimizes material loss. An optimized synthesis of this compound might involve an aldol condensation followed by an in-situ reduction of the resulting dienal.

Modern Manufacturing Technologies: Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for large-scale synthesis. researchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature and mixing. This leads to better heat and mass transfer, improved safety when handling hazardous intermediates, reduced solvent usage, and higher consistency in product quality. researchgate.net Implementing a flow process for the synthesis of this compound could significantly enhance the scalability and efficiency of its production.

Table 3: Scalability Factors for this compound Synthesis This table is interactive. Users can sort and filter the data.

| Factor | Consideration | Industrial Preference | Rationale |

|---|---|---|---|

| Cost | Price of reagents and catalysts | Sodium borohydride over lithium aluminum hydride | Lower purchase price and easier handling reduces overall process cost. mdpi.com |

| Safety | Handling of hazardous materials | Flow chemistry over batch processing | Contains hazardous intermediates, allows for better thermal control, reducing risk of runaway reactions. researchgate.net |

| Efficiency | Yield, reaction time, waste generation | One-pot synthesis | Minimizes intermediate isolation steps, saving time, solvents, and labor. nih.gov |

| Solvent Use | Environmental impact and disposal costs | Reduced solvent volumes (via flow chemistry) | Lowers environmental footprint and operational costs associated with solvent purchasing and disposal. researchgate.net |

Future Research Directions and Emerging Applications

Comprehensive Elucidation of Biosynthetic and Metabolic Networks

Currently, the precise biosynthetic and metabolic pathways leading to the formation of 2,4-undecadien-1-ol in organisms are not well understood. While it has been identified as a volatile organic compound in some oomycetes and as a novel component in combined essential oils, the specific enzymatic reactions that produce this dienol remain to be elucidated. msptm.orgnih.gov

Future research should focus on identifying the precursor molecules and the cascade of enzymes involved in its synthesis. General pathways for fatty alcohol production in microbes involve fatty acyl-CoA or fatty acyl-ACP substrates which are acted upon by various enzymes, including desaturases to introduce double bonds and fatty acyl-reductases (FARs) to produce the final alcohol. msptm.orgresearchgate.net The biosynthesis of this compound likely follows a similar route, starting from a C11 fatty acid precursor. Isotopic labeling studies, using precursors like [1-13C]acetate, could trace the carbon flow and identify the key intermediates in the pathway, a technique successfully used for other natural products like sorgoleone. thegoodscentscompany.com

Furthermore, understanding the metabolic fate of this compound is crucial. Research into how organisms metabolize and degrade this compound will provide insights into its ecological role and potential for bioaccumulation. General fatty alcohol metabolism often involves oxidation back to the corresponding aldehyde and then to a fatty acid by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases. unlp.edu.armichberk.com Investigating these pathways for this compound will complete our understanding of its lifecycle in biological systems.

Advanced Structural Analysis of Stereoisomers and Their Biological Impact

The structure of this compound features two double bonds, which can exist in different geometric configurations (E/Z isomers), leading to multiple stereoisomers. It is well-established in pharmacology and agrochemistry that different stereoisomers of a chiral compound can exhibit vastly different biological activities and properties. nih.govnih.gov For instance, one enantiomer of a drug can be therapeutic while the other is inactive or even toxic.

A critical area for future research is the stereoselective synthesis of all possible isomers of this compound, such as the (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) forms. Following synthesis, a thorough structural characterization using advanced analytical techniques is necessary. The biological impact of each distinct isomer must then be evaluated. This comparative analysis will be fundamental to identifying the most potent isomer for any given application, whether it be as a fragrance, antimicrobial, or insecticidal agent. unlp.edu.ar This approach ensures that any developed product is optimized for efficacy and safety, avoiding the potential inefficiencies or negative effects of using a racemic mixture. nih.gov

| Isomer Configuration | Research Objective | Potential Impact |

| (2E,4E)-undeca-2,4-dien-1-ol | Stereoselective synthesis and biological screening | Identification of specific activity (e.g., high-impact aroma, targeted pesticidal effect) |

| (2E,4Z)-undeca-2,4-dien-1-ol | Stereoselective synthesis and biological screening | Discovery of unique properties distinct from other isomers |

| (2Z,4E)-undeca-2,4-dien-1-ol | Stereoselective synthesis and biological screening | Uncovering novel structure-activity relationships |

| (2Z,4Z)-undeca-2,4-dien-1-ol | Stereoselective synthesis and biological screening | Potential for different sensory profiles or biological targets |

Targeted Screening for Specific Biological Activities

Preliminary findings have suggested that this compound possesses some biological activity. It has been identified as a component in a mixture of essential oils showing acaricidal activity against the cattle tick Rhipicephalus (Boophilus) microplus and has been noted for its potential insecticidal properties. msptm.orgnih.govunipr.it Additionally, general statements from chemical suppliers suggest potential in antimicrobial and anti-inflammatory research. mdpi.com

However, these initial observations are not comprehensive. Future research must involve targeted and systematic screening of this compound and its individual stereoisomers against a wide array of biological targets. This should include panels of pathogenic bacteria and fungi to validate its antimicrobial potential, similar to studies conducted on related ketones like undecan-x-ones. researchgate.net Its anti-inflammatory properties should be investigated using relevant cellular and molecular assays. Furthermore, given its structural similarity to other lipid signaling molecules, its potential role in other pharmacological areas should be explored. A thorough screening process will create a detailed profile of its bioactivities and identify the most promising avenues for development as a pharmaceutical, agricultural, or cosmetic ingredient.

Development of Sustainable and Bio-based Production Methodologies

The current production of many specialty chemicals relies on synthetic routes that can be environmentally challenging. msptm.org Developing sustainable, bio-based production methods for this compound is a key future direction. Biocatalysis and microbial fermentation represent promising green chemistry approaches. uni.lunist.gov

Microbial cell factories, using engineered strains of bacteria (like E. coli) or yeast (like Saccharomyces cerevisiae), could be developed to produce this compound from simple, renewable feedstocks. msptm.orgresearchgate.net This would involve identifying and introducing the necessary biosynthetic genes, such as specific fatty acyl-CoA reductases (FARs) and desaturases, into a suitable microbial host. researchgate.netcymitquimica.com Fermentation processes have already been shown to be effective in producing other valuable aroma compounds and modifying the volatile profiles of various substrates. unipr.itnist.gov Adapting these technologies for high-yield production of this compound would provide a scalable and environmentally friendly manufacturing process. The use of food industry by-products as a fermentation substrate could further enhance the sustainability and economic viability of this approach. uni.lu

| Sustainable Method | Key Research Area | Potential Advantage |

| Microbial Fermentation | Engineering S. cerevisiae or E. coli with the specific biosynthetic pathway. | Use of renewable feedstocks, lower environmental impact, scalability. |

| Biocatalysis | Using isolated enzymes (e.g., lipases, reductases) for specific conversion steps. | High selectivity and purity, mild reaction conditions. |

| Plant-based Production | Enhancing natural production in plants through metabolic engineering. | Direct extraction from a renewable source. |

Computational Chemistry and Molecular Modeling in Structure-Activity Relationship Studies

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of bioactive compounds. For this compound, these methods can be employed to build robust Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity, which can then be used to predict the activity of novel, related molecules.

Future research should focus on developing QSAR models for the various biological activities of this compound and its isomers. This would involve calculating a range of molecular descriptors for each isomer and correlating them with experimentally determined activity data. Such models can guide the design of new analogues with enhanced potency or improved properties.

Furthermore, molecular docking studies can provide insights into how this compound interacts with specific biological targets, such as enzymes or receptors. By simulating the binding of the molecule to the active site of a target protein, researchers can predict its binding affinity and mode of action at the molecular level. This information is invaluable for understanding its mechanism of action and for designing more effective derivatives. These in silico approaches, when used in conjunction with experimental screening, can significantly streamline the research and development process.

Q & A

Q. How can researchers ensure the reproducibility of enzymatic activity assays involving this compound?

- Experimental Design : Standardize substrate concentrations (e.g., 1–10 mM) and enzyme sources (e.g., Aspergillus flavipes alcohol oxidase). Include negative controls (e.g., heat-inactivated enzyme) and triplicate measurements to account for variability .

- Critical Analysis : Compare activity values (e.g., 27 nmol/min per mg protein for this compound) against structurally similar substrates (e.g., 2,4-Hexadien-1-ol) to validate specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzyme-substrate interactions for this compound?

- Contradiction Analysis :

Data Triangulation : Cross-reference kinetic data (e.g., , ) with structural analogs and mutant enzyme variants .

Iterative Testing : Vary experimental parameters (pH, cofactors) to identify confounding factors. For example, activity discrepancies may arise from differential binding affinities in hydrophobic active sites .

Q. How can researchers design experiments to explore the ecological role of this compound in insect communication systems?

- Hypothesis-Driven Design :

Field Sampling : Collect volatiles from insect habitats using solid-phase microextraction (SPME) and compare with synthetic standards via GC-MS .

Behavioral Assays : Use olfactometers to test insect responses to graded concentrations (e.g., 0.1–100 ng/μL) .

- Ethical Considerations : Adhere to biosafety protocols for handling bioactive compounds (e.g., PPE, fume hoods) .

Q. What methodologies optimize the detection of this compound in complex biological matrices?

- Analytical Workflow :

Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) for lipid-rich matrices .

Instrumentation : High-resolution LC-MS/MS with multiple reaction monitoring (MRM) for enhanced selectivity .

- Validation Criteria : Report limits of detection (LOD < 0.1 ppm), recovery rates (>80%), and matrix effect corrections .

Methodological Best Practices

Q. How should researchers document experimental procedures for peer review?

- Compliance with Guidelines :

- Main Manuscript : Summarize key steps (e.g., synthesis, assays) with citations to established protocols.

- Supplementary Data : Provide raw chromatograms, spectral files, and statistical outputs in standardized formats (e.g., .cdf for GC-MS) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.